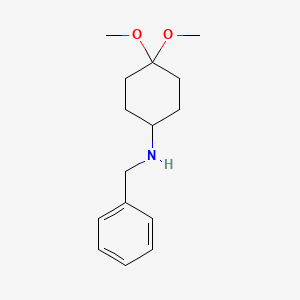

N-benzyl-4,4-dimethoxycyclohexan-1-amine

Description

Properties

IUPAC Name |

N-benzyl-4,4-dimethoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-17-15(18-2)10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-7,14,16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHYXKOOCNNGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

One of the prominent applications of N-benzyl-4,4-dimethoxycyclohexan-1-amine is its potential as an antiviral agent. Research has indicated that derivatives of N-benzyl 4,4-disubstituted piperidines exhibit significant inhibitory activity against the influenza virus H1N1. The compounds were designed to interact with the hemagglutinin fusion peptide, which is crucial for viral entry into host cells. The structure-activity relationship (SAR) studies revealed that modifications to the benzyl group significantly affected antiviral potency, highlighting the importance of this moiety in maintaining biological activity .

Table 1: Antiviral Activity of N-benzyl 4,4-disubstituted Piperidines

| Compound | R1 Group | R2 Group | EC50 (µM) | CC50 (µM) |

|---|---|---|---|---|

| 1 | Bn | Bn | 9.3 ± 0.7 | 100 ± 0 |

| 2 | Bn | 4-FBn | 1.9 ± 0.1 | 79 ± 9 |

| 3 | -Bn | Bn | >100 | >100 |

Cytotoxicity Studies

The cytotoxicity of these compounds was also evaluated to ensure safety profiles were acceptable for further development. The results showed a favorable therapeutic window for some analogs, making them promising candidates for further investigation .

Organic Synthesis Applications

This compound can be utilized in various organic synthesis protocols due to its structural characteristics. It serves as a versatile building block in the synthesis of complex organic molecules.

Acetalization/Ketalization Reactions

This compound can participate in acetalization and ketalization reactions, which are essential in forming protective groups in organic synthesis. Studies have demonstrated that employing mild acid catalysts allows for efficient transformation without affecting sensitive functional groups .

Table 2: Summary of Acetal/Ketal Formation Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acetal Formation | HCl, Methanol | >90 |

| Ketal Formation | H2SO4, Ethanol | >85 |

Case Studies and Research Findings

Case Study: Antiviral Activity Against Influenza H1N1

In a study conducted by de Castro et al., various derivatives of this compound were synthesized and tested against influenza H1N1 virus. The study highlighted how specific substitutions on the benzyl group influenced antiviral efficacy, leading to the identification of lead compounds with low micromolar activity .

Case Study: Synthesis and Characterization of Derivatives

Another research effort focused on synthesizing new derivatives based on this compound for potential antimicrobial applications. The synthesized compounds underwent rigorous testing against various bacterial strains, showing promising results that warrant further exploration .

Comparison with Similar Compounds

Table 1: Comparative Data for Structural Analogs

Q & A

Basic: What synthetic methodologies are commonly employed for N-benzyl-4,4-dimethoxycyclohexan-1-amine, and how are intermediates purified?

Answer:

A typical synthetic route involves coupling a benzylamine derivative with a dimethoxycyclohexane precursor. For example, amide bond formation using carbodiimide coupling agents (e.g., DCC or EEDQ) under inert conditions, followed by reduction to yield the amine . Purification often employs flash chromatography with gradients of ethyl acetate and hexane (e.g., 13% EtOAc in n-hexane), as demonstrated in analogous syntheses of structurally related N-benzyl amines . Confirmation of purity is achieved via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and dimethoxy group integration. Overlapping signals (e.g., unresolved cyclohexane protons) may require 2D NMR (COSY, HSQC) for resolution .

- Infrared (IR) Spectroscopy : Peaks at ~1632 cm⁻¹ (C=O stretch in intermediates) and ~2969 cm⁻¹ (C-H stretch in methoxy groups) .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Advanced: How can researchers address discrepancies in NMR data for this compound, particularly overlapping signals?

Answer:

Overlapping signals in cyclohexane derivatives (e.g., unresolved C4 and C6 protons) can be resolved using:

- Low-temperature NMR : Reduces molecular motion, sharpening peaks.

- Deuterated solvent variation : Switching from CDCl₃ to DMSO-d₆ may alter splitting patterns.

- Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts, aiding assignment . Contradictions between experimental and predicted data may indicate conformational flexibility or impurities, necessitating iterative recrystallization or HPLC purification .

Advanced: What strategies optimize the compound’s stability during storage, considering its amine functionality?

Methodology:

- Storage conditions : -20°C under argon in amber vials to prevent oxidation and photodegradation, as recommended for structurally similar amines .

- Stability assays : Monitor via periodic HPLC to detect degradation products (e.g., oxidation to nitroxides).

- Buffered solutions : Use pH 7–8 buffers to minimize protonation-induced hydrolysis, as tertiary amines are prone to acid-catalyzed degradation .

Basic: How is the compound’s purity quantified, and what thresholds are acceptable for research use?

Answer:

- Chromatographic methods : Reverse-phase HPLC with UV detection (λmax ~255 nm) and ≥98% purity thresholds, aligning with standards for analytical reference compounds .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) content within ±0.4% of theoretical values .

Advanced: What computational tools predict the compound’s physicochemical properties, and how do they compare to experimental data?

Methodology:

- Software : Gaussian or ORCA for DFT-based calculations of logP, pKa, and solubility. For example, predicted logP values can be validated via shake-flask experiments .

- Lattice energy calculations : Assess crystallization tendencies using force-field models (e.g., Dreiding) to optimize solvent selection for recrystallization .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in catalytic applications?

Answer:

The dimethoxy groups on the cyclohexane ring donate electron density via conjugation, potentially enhancing nucleophilicity at the amine center. This can be quantified via Hammett substituent constants (σ) and correlated with reaction rates in SN2 or Michael addition pathways. Comparative studies with non-methoxy analogs (e.g., N-benzyl-4-methylcyclohexan-1-amine) are recommended to isolate electronic effects .

Basic: What safety protocols are essential when handling this compound?

Recommendations:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks, as tertiary amines may cause respiratory irritation .

- First aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced: How can the compound be functionalized for use in electrochemical sensors, and what performance metrics are relevant?

Methodology:

- Electrode modification : Immobilize the amine onto carbon electrodes via diazonium salt grafting, as shown for N-benzyl-4,4’-bipyridine derivatives .

- Performance metrics : Sensitivity to oxygen or H₂O₂ (limit of detection <1 µM) and anti-fouling properties in biological matrices, assessed via cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.